molecular formula C7H7N3O B6315999 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1890781-90-4

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B6315999
CAS RN: 1890781-90-4
M. Wt: 149.15 g/mol
InChI Key: ULTKMGZHNBUULR-UHFFFAOYSA-N
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Description

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 1890781-90-4 . It has a molecular weight of 149.15 . This compound has been identified as a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .


Synthesis Analysis

The synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is characterized by an atypical [1,2,4]triazolo[4,3-a]pyridine ring . The InChI Code for this compound is 1S/C7H7N3O/c1-11-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3 .


Chemical Reactions Analysis

The [1,2,4]Triazolo[4,3-a]pyridine has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .


Physical And Chemical Properties Analysis

The physical form of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis Methodology

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

RORγt Inverse Agonists

The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the immune system, particularly in the differentiation of Th17 cells, which are involved in autoimmune diseases.

PHD-1 Inhibitors

It also acts as PHD-1 inhibitors . Prolyl hydroxylase domain-containing protein (PHD) enzymes are oxygen sensors that regulate cellular responses to hypoxia, and their inhibition has therapeutic potential in ischemic diseases and cancer.

JAK1 and JAK2 Inhibitors

The compound is known to inhibit JAK1 and JAK2 . The Janus kinase (JAK) family of tyrosine kinases transmits signals from cytokine receptors to STAT transcription factors, playing key roles in hematopoiesis, immune response, and inflammation.

Treatment of Cardiovascular Disorders

These compounds are utilized in the treatment of cardiovascular disorders . They can help manage conditions such as hypertension, heart failure, and ischemic heart disease.

Treatment of Type 2 Diabetes

They have been used in the treatment of type 2 diabetes . By modulating insulin sensitivity and glucose homeostasis, these compounds can help manage blood glucose levels in diabetic patients.

Treatment of Hyperproliferative Disorders

These compounds are used in the treatment of hyperproliferative disorders . They can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Material Science Applications

These types of compounds have various applications in the material sciences fields as well . They can be used in the synthesis of novel materials with unique properties.

Safety and Hazards

The safety information for 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine includes pictograms GHS07, signal word Warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

Future Directions

The [1,2,4]Triazolo[4,3-a]pyridine has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This discovery paves the way for future drug design .

properties

IUPAC Name

7-methoxy-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTKMGZHNBUULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NN=CN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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